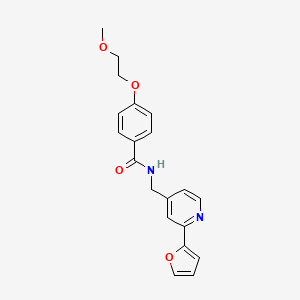

N-((2-(furan-2-yl)pyridin-4-yl)methyl)-4-(2-methoxyethoxy)benzamide

Description

N-((2-(Furan-2-yl)pyridin-4-yl)methyl)-4-(2-methoxyethoxy)benzamide is a benzamide derivative characterized by a 4-(2-methoxyethoxy)benzamide core linked to a (2-(furan-2-yl)pyridin-4-yl)methyl substituent.

Properties

IUPAC Name |

N-[[2-(furan-2-yl)pyridin-4-yl]methyl]-4-(2-methoxyethoxy)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O4/c1-24-11-12-25-17-6-4-16(5-7-17)20(23)22-14-15-8-9-21-18(13-15)19-3-2-10-26-19/h2-10,13H,11-12,14H2,1H3,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWJPRFNCABBYFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=CC=C(C=C1)C(=O)NCC2=CC(=NC=C2)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2-(furan-2-yl)pyridin-4-yl)methyl)-4-(2-methoxyethoxy)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the furan-pyridine intermediate: This step involves the coupling of a furan derivative with a pyridine derivative under specific conditions, often using a palladium-catalyzed cross-coupling reaction.

Introduction of the benzamide moiety: The intermediate is then reacted with a benzoyl chloride derivative in the presence of a base such as triethylamine to form the benzamide linkage.

Methoxyethoxy group addition: Finally, the methoxyethoxy group is introduced through an etherification reaction using appropriate reagents and conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-((2-(furan-2-yl)pyridin-4-yl)methyl)-4-(2-methoxyethoxy)benzamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones.

Reduction: The pyridine ring can be reduced to piperidine derivatives.

Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

Oxidation: Furanones and other oxidized derivatives.

Reduction: Piperidine derivatives.

Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Research indicates that compounds with similar structures to N-((2-(furan-2-yl)pyridin-4-yl)methyl)-4-(2-methoxyethoxy)benzamide exhibit significant anticancer properties. The furan and pyridine moieties are known to interact with biological targets involved in cancer cell proliferation and survival pathways. For instance, studies have shown that derivatives of pyridine and furan can inhibit cancer cell growth by inducing apoptosis and cell cycle arrest in various cancer cell lines .

2. Antimicrobial Properties

The compound's structural components suggest potential antimicrobial activity. Compounds containing furan and pyridine rings have been reported to possess antibacterial and antifungal properties. This is particularly relevant in the development of new antibiotics, as resistance to existing drugs continues to rise .

3. Enzyme Inhibition

This compound may act as an inhibitor for specific enzymes involved in metabolic pathways. For example, inhibitors targeting kinases or phosphatases can modulate signaling pathways that are crucial for cell growth and differentiation. Preliminary studies suggest that similar compounds can effectively inhibit certain kinases, leading to reduced tumor growth in preclinical models .

4. Neuroprotective Effects

There is emerging evidence that compounds with furan and pyridine structures may exhibit neuroprotective effects. Research has indicated that these compounds could potentially protect neuronal cells from oxidative stress and apoptosis, making them candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Case Studies

Mechanism of Action

The mechanism of action of N-((2-(furan-2-yl)pyridin-4-yl)methyl)-4-(2-methoxyethoxy)benzamide involves its interaction with molecular targets such as enzymes or receptors. The furan and pyridine rings can participate in π-π stacking interactions, while the benzamide moiety can form hydrogen bonds with target proteins. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Structural and Functional Analogues

The table below compares the target compound with structurally related benzamide derivatives:

Key Structural Differences and Implications

Substituent Position and Chain Length: The target compound’s 2-methoxyethoxy group (OCH2CH2OCH3) offers greater hydrophilicity compared to the ethoxy group (OCH2CH3) in ’s compound .

Heterocyclic Moieties: LMM11 () incorporates a 1,3,4-oxadiazole ring linked to furan, enhancing antifungal activity via thioredoxin reductase inhibition . In contrast, the target compound lacks this motif but retains the furan-pyridine system, which may confer distinct target selectivity. Thieno[2,3-d]pyrimidine derivatives () replace pyridine with a sulfur-containing heterocycle, demonstrating antimicrobial efficacy against Gram-positive bacteria .

Pharmacological Activities: Antifungal Activity: LMM11’s sulfamoyl and oxadiazole groups contribute to its potency against Candida albicans (MIC = 8 µg/mL) . Antimicrobial Activity: Thieno derivatives () exhibit MIC values as low as 0.5 µg/mL against Staphylococcus aureus, attributed to their trifluoromethyl-phenoxy substituents .

Biological Activity

N-((2-(furan-2-yl)pyridin-4-yl)methyl)-4-(2-methoxyethoxy)benzamide (CAS Number: 2034272-46-1) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is CHNO, with a molecular weight of approximately 362.41 g/mol. The compound features a furan ring, a pyridine moiety, and a methoxyethoxy group, which are critical for its biological activity.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For example:

- Inhibition of Cancer Cell Proliferation : The compound showed potent inhibitory effects against various cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer). The IC values ranged from 1.32 μM to 5 μM, indicating strong cytotoxicity .

The mechanism by which this compound exerts its effects appears to involve:

- Inhibition of EGFR : Similar compounds have been shown to inhibit the epidermal growth factor receptor (EGFR), which plays a crucial role in the proliferation of cancer cells. The binding affinity and inhibition constants suggest that this compound may interact with the EGFR pathway .

- Induction of Apoptosis : Studies indicate that treatment with this compound leads to apoptosis in cancer cells, characterized by morphological changes and activation of caspases .

Study on Antitumor Activity

A study conducted on derivatives of benzamide compounds demonstrated that this compound exhibited superior activity against resistant cancer cell lines compared to standard treatments like gefitinib. The study highlighted its potential as a lead compound for further development in targeted cancer therapies .

SAR Studies

Structure–activity relationship (SAR) studies revealed that modifications in the side chains significantly affect the biological activity of benzamide derivatives. The presence of the furan ring and methoxy group was essential for enhancing anticancer activity, as evidenced by comparative analyses with other derivatives lacking these features .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.